Thiodiglycol

描述

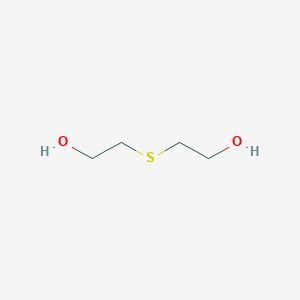

Thiodiglycol (TDG), chemically known as bis(2-hydroxyethyl) sulfide, is a sulfur-containing diol with the molecular formula C₄H₁₀O₂S. It is a hydrolysis product of sulfur mustard (SM), a chemical warfare agent, and is also used industrially as a solvent in inks, lubricants, and pharmaceuticals . TDG can be synthesized via reactions between ethylene oxide and hydrogen sulfide or 2-chloroethanol and potassium sulfide .

准备方法

Reaction of Ethylene Oxide with Hydrogen Sulfide

Industrial Synthesis via Homogeneous Phase Reaction

The most widely documented industrial method involves the reaction of ethylene oxide (EO) and hydrogen sulfide (H₂S) in a 2:1 molar ratio under controlled conditions. According to US Patent 3,709,945, this process operates in a homogeneous liquid phase to prevent gas formation, ensuring rapid reaction kinetics . Key parameters include:

-

Temperature : 60–80°C (optimal isothermal conditions).

-

Pressure : 30–90 atmospheres (exceeding H₂S partial pressure).

-

Solvent : this compound itself (20–55% by weight in the reaction mixture).

-

Residence time : 1.5–5 minutes in tubular reactors.

This method achieves 98% purity without distillation, with yields exceeding 90% . The absence of gas phases enhances heat transfer, mitigating risks of uncontrolled exothermic reactions.

Continuous Tubular Reactor Design

A Chinese patent (CN105399651A) refines this approach using a continuous tubular reactor for scalability . Ethylene oxide and hydrogen sulfide are preheated to 80°C and fed into a coiled tube reactor under 75 atmospheres. The design ensures:

-

Throughput : 43.6 kg/hour of TDG.

-

Purity : 98% before distillation.

This method reduces side products like polysulfides and is ideal for large-scale production.

Nucleophilic Substitution Using 2-Chloroethanol and Sodium Sulfide

Batch Process with Alkali Metal Sulfides

This compound is synthesized via the reaction of 2-chloroethanol with sodium sulfide (Na₂S) in aqueous media . The reaction proceeds as:

Key considerations:

-

Molar ratio : 2:1 (2-chloroethanol to Na₂S).

-

Temperature : 50–100°C.

-

Byproduct : Sodium chloride (NaCl), requiring filtration.

While simpler, this method faces challenges with NaCl removal and lower yields (~85%) compared to EO/H₂S routes .

Catalytic Enhancements

Recent advancements (CN115448858B) introduce metal salts (e.g., CuCl₂, NiSO₄) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) as catalysts . These reduce reaction times from 20 hours to 1–2 hours and improve yields to 90–92% .

Hydrolysis of Sulfur Mustard (Yperite)

Degradation Pathway

This compound is the primary hydrolysis product of sulfur mustard (bis(2-chloroethyl)sulfide), a chemical warfare agent. Hydrolysis occurs in neutral or alkaline aqueous solutions:

Environmental and Decontamination Relevance

This method is critical for detoxifying sulfur mustard stockpiles. Studies show microbial strains like Achromobacter xylosoxydans and Paracoccus denitrificans enhance hydrolysis rates in bioreactors . However, the process is primarily analytical or remedial rather than synthetic.

Comparative Analysis of Preparation Methods

化学反应分析

Thiodiglycol undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: this compound reacts with halogenating agents to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include sulfoxides, sulfones, and thiols.

科学研究应用

Chemical Intermediate

Thiodiglycol serves as a crucial building block in the synthesis of various chemicals. It is utilized in the production of:

- Polymers : Acts as a chain transfer agent in polymerization processes.

- Dyes and Pigments : Functions as a solvent in dyeing textiles and coloring paper products.

- Plasticizers and Rubber Accelerators : Enhances flexibility and durability in rubber products.

Cosmetics and Personal Care

This compound is employed as an antioxidant in cosmetic formulations, contributing to the stability and longevity of products. Its low toxicity profile makes it suitable for use in skin care items.

Coatings and Inks

In the coatings industry, this compound is used to formulate electrodepositable epoxy resins that improve durability and color stability of coatings. It is also a component in water-based inks, enhancing their performance characteristics .

Biodegradation Studies

Research indicates that this compound can be biodegraded by specific bacterial strains, making it a candidate for bioremediation strategies aimed at detoxifying environments contaminated with chemical warfare agents such as sulfur mustard. Studies have shown that this compound undergoes hydrolysis and can be converted into less harmful substances through microbial action .

Waste Treatment

This compound's properties allow it to be used in treating metallic surfaces to remove corrosion layers, rust, and other contaminants. Its application in acidic aqueous compositions aids in preparing metals for further processing or protection .

Toxicological Profile

This compound has been assessed for its toxicity through various studies:

- Acute Toxicity : The oral LD50 value exceeds 5000 mg/kg in rats, indicating low acute toxicity.

- Subchronic Toxicity : A 90-day study revealed no significant adverse effects at doses up to 500 mg/kg/day .

- Environmental Impact : this compound is classified as a Schedule 2 chemical under the Chemical Weapons Convention due to its potential use in chemical weapon production, necessitating careful regulation and monitoring .

Case Study 1: Use in Textile Industry

A study conducted on this compound's effectiveness as a dye solvent demonstrated improved color retention and vibrancy when compared to traditional solvents. The textile industry reported enhanced operational efficiency due to its miscibility with various dye formulations.

Case Study 2: Bioremediation of Contaminated Sites

Research focused on the biodegradation of this compound highlighted its potential for use in bioremediation efforts targeting sites contaminated with sulfur mustard. Specific bacterial strains were identified that effectively degraded this compound, reducing environmental toxicity levels significantly over time .

作用机制

The mechanism of action of thiodiglycol involves its interaction with various molecular targets and pathways . As a solvent, it facilitates the dissolution and reaction of other compounds. In biochemical assays, this compound can act as a reducing agent, interacting with enzymes and other proteins to modulate their activity. Its role as a chemical intermediate allows it to participate in various synthetic pathways, leading to the formation of diverse products.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Ethylene Glycol

Structural Similarities : Both TDG and ethylene glycol (HO-CH₂-CH₂-OH) contain two hydroxyl groups, making them diols.

Metabolic Pathways : Both are substrates for alcohol dehydrogenase, leading to acidic metabolites. However, TDG’s sulfur atom alters its metabolic outcomes, producing sulfoxide derivatives instead of oxalate (as seen in ethylene glycol toxicity) .

Toxicity : TDG exhibits significantly lower acute toxicity (LD₅₀: 6,610 mg/kg in rats) compared to ethylene glycol (LD₅₀: ~4,700 mg/kg), which causes metabolic acidosis and renal failure .

| Property | Thiodiglycol | Ethylene Glycol |

|---|---|---|

| LD₅₀ (rat, oral) | 6,610 mg/kg | ~4,700 mg/kg |

| Primary Metabolites | Sulfoxides | Glycolic acid, Oxalate |

| Industrial Use | Inks, Pharmaceuticals | Antifreeze, Polymers |

This compound Sulfoxide

Formation: TDG sulfoxide is the primary oxidation metabolite of TDG, abundant in urine after SM exposure . Biomarker Utility: Neither TDG nor its sulfoxide are unique SM biomarkers due to their natural occurrence in human urine (background levels: <1–55 ng/mL) .

Sulfur Mustard (SM)

Relationship : TDG is the hydrolysis product of SM, formed via cleavage of SM’s chloroethyl groups.

Environmental Detection : TDG and its sulfoxide in environmental samples (e.g., water, soil) indicate SM degradation .

Toxicity Contrast : SM is highly toxic (LD₅₀: 17 mg/kg), whereas TDG is orders of magnitude less hazardous .

Sulfur-Containing Adsorption Ligands

Cadmium Adsorption : TDG-functionalized activated carbon shows moderate Cd(II) uptake (10–30 mg/g) compared to ligands like cysteine (50–80 mg/g). This is attributed to TDG’s sulfur being centrally located between methylene groups, reducing metal-binding efficiency .

| Adsorbent Material | Specific Surface Area (m²/g) | Cd(II) Uptake (mg/g) |

|---|---|---|

| Pristine Activated Carbon | 1083 | 15–20 |

| TDG-Functionalized AC | 14 | 25–30 |

| Cysteine-Functionalized AC | 450 | 50–80 |

Biodegradation Products: HETA and TDGA

Bioremediation : Bacteria like Alcaligenes xylosoxydans convert TDG into [(2-hydroxyethyl)thio]acetic acid (HETA) and thiodiglycolic acid (TDGA), which serve as chemical precursors for industrial applications .

Regulatory and Analytical Considerations

- CWC Compliance : TDG production and distribution are monitored under the CWC to prevent diversion into SM synthesis. Verification methods include portable vapor detectors and micro-sampling techniques .

- Detection Methods: ASTM Method D7598 quantifies TDG in water (detection limit: 4.0 mg/mL) using LC/MS/MS, with 3,3'-thiodipropanol as a surrogate standard .

Key Research Findings

Biodegradation : TDG degradation in bioreactors is effective at low concentrations (~30 mM), with models predicting metabolite yields for scalable remediation .

Toxicity Profile : TDG’s low toxicity and rapid excretion (half-life: 2.4 days in rats) make it less hazardous than its parent compound, SM .

Adsorption Limitations : Despite sulfur’s affinity for metals, TDG’s molecular structure limits its utility in heavy-metal remediation compared to other ligands .

生物活性

Thiodiglycol (TG), chemically known as 2,2'-dithiobis(ethanol), is a significant compound arising from the hydrolysis of sulfur mustard (HD). Its biological activity has been the subject of extensive research due to its implications in toxicology, environmental science, and potential therapeutic applications. This article summarizes the biological activity of this compound, including its toxicity, effects on biological systems, and environmental impact.

This compound is formed through the hydrolysis of sulfur mustard, a chemical warfare agent. This transformation leads to various hydrolysis products, among which this compound is notable for its stability and persistence in the environment. The compound is classified as a "Schedule 2" chemical under the Chemical Weapons Convention due to its potential dual-use nature.

Acute and Chronic Toxicity

This compound exhibits low acute toxicity with an oral LD50 greater than 5000 mg/kg in rats, indicating it is relatively safe in terms of immediate toxicity . However, it has been identified as a mild skin irritant and a moderate ocular irritant. Notably, TG was not found to be mutagenic in several standard assays (Ames test, mouse lymphoma assay) but did induce chromosomal aberrations in Chinese hamster ovary cells .

Table 1: Toxicological Summary of this compound

| Parameter | Value |

|---|---|

| Oral LD50 (Rats) | >5000 mg/kg |

| Skin Irritation | Mild |

| Ocular Irritation | Moderate |

| Mutagenicity | Negative in standard assays |

| Chromosomal Aberrations | Positive in CHO cells |

Subchronic and Developmental Toxicity

In a 90-day subchronic toxicity study, no significant adverse effects were observed at doses up to 500 mg/kg/day. However, at the highest dose (5000 mg/kg/day), body weight reductions and changes in kidney weights were noted . The no-observed-adverse-effect level (NOAEL) was determined to be 500 mg/kg/day. Additionally, developmental toxicity studies indicated that while maternal toxicity was observed at high doses (3870 mg/kg), TG was not considered a developmental toxicant with an NOAEL of 1290 mg/kg .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that TG significantly alters soil microbiota composition and inhibits enzyme activities essential for soil health. The presence of TG can lead to increased permeability in fungal cell membranes and changes in fatty acid composition, indicating stress responses in microbial communities .

Table 2: Effects of this compound on Soil Microbiota

| Parameter | Effect |

|---|---|

| Microbial Diversity | Decreased |

| Enzyme Activity | Inhibited |

| Fungal Cell Permeability | Increased |

| Fatty Acid Composition | Altered |

Biodegradation and Metabolism

Research indicates that this compound can undergo biodegradation under anaerobic conditions, leading to the formation of thiodiglycalic acid and other metabolites . The biodegradation process is facilitated by specific microbial strains capable of utilizing TG as a carbon source. This bioutilization pathway highlights potential applications for bioremediation strategies aimed at detoxifying environments contaminated with sulfur mustard derivatives .

Case Studies

- Toxicity Assessment in Soil : A study evaluated the impact of mustard gas hydrolysis products, including TG, on soil health. Results indicated significant alterations in microbial community structure and enzyme activities critical for nutrient cycling .

- Biodegradation Pathways : Another investigation focused on isolating bacterial strains capable of degrading this compound. The study identified metabolic pathways that could be harnessed for environmental cleanup efforts following chemical spills or warfare scenarios .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying Thiodiglycol in environmental samples?

this compound is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC/MS/MS) following ASTM Method D7597. This method is validated for drinking and surface water, incorporating surrogate standards (e.g., 3,3'-thiodipropanol) to ensure precision. Sample preparation involves methanol-based extraction, with quality control metrics like recovery rates and detection limits (typically <0.03 mg/kg) .

Q. How does this compound degrade in environmental systems, and what are its primary degradation products?

TDG is a hydrolysis product of sulfur mustard (HD) and can further oxidize to this compound sulfoxide (TDG-SO) and sulfone (TDG-SO₂) under environmental conditions. Analytical studies using GC-MS after derivatization (e.g., tert-butyldimethylsilylation) confirm these products, which are critical for forensic identification of chemical weapon degradation .

Q. What factors influence the solubility and stability of this compound in aqueous systems?

TDG exhibits high solubility in water due to its hydroxyl and sulfide groups. Experimental data show temperature-dependent solubility, with stability influenced by pH and microbial activity. For instance, acidic conditions accelerate oxidation to TDG-SO, while soil microbiota can biodegrade TDG via pathways involving Alcaligenes xylosoxydans .

Advanced Research Questions

Q. How can discrepancies in this compound’s vapor pressure data be resolved across different experimental methodologies?

Recent studies highlight contradictions between historical vapor pressure values and new measurements using differential scanning calorimetry (417–538 K) and saturator methods (298–313 K). Researchers must calibrate equipment to account for TDG’s hygroscopicity and thermal decomposition, which skew low-temperature measurements .

Q. What reaction pathways lead to the unexpected formation of TDG during the degradation of long-chain sulfur mustards?

Long-chain sulfur mustards (e.g., sesquimustard) degrade via nucleophilic substitution and β-elimination, producing TDG as a byproduct. Advanced NMR and LC-HRMS studies reveal that decontamination agents (e.g., hypochlorite) alter reaction pathways, necessitating kinetic modeling to predict TDG yields .

Q. How can supercritical water oxidation (SCWO) be optimized for TDG destruction in hazardous waste treatment?

SCWO at 397–617°C and 25 MPa achieves >90% TDG mineralization. Key parameters include oxygen stoichiometry (110–440% excess) and residence time (9–40 s). Reaction products (e.g., H₂S, CO₂) require post-treatment scrubbing. Rate equations derived from 58 experiments enable scalable reactor design .

Q. What challenges arise in validating TDG analysis methods for forensic and environmental applications?

Method validation (e.g., EPA MS777) requires inter-laboratory reproducibility testing, matrix-specific detection limits, and adherence to holding-time constraints (e.g., 14-day sample stability). Contamination risks from TDG’s use in industrial solvents (e.g., inks, lubricants) necessitate stringent blank controls .

Q. How do surface tension components of TDG influence its interaction with polymeric materials in sensor applications?

TDG’s Lifshitz–van der Waals (γ<sup>LW</sup> = 42 mJ/m²) and acid-base (γ⁺ = 1.1, γ⁻ = 25 mJ/m²) surface tension components govern wettability on polymers like PMMA. Pendant drop measurements and contact angle analysis on calibrated substrates are critical for designing TDG-selective sensors .

Q. Can this compound serve as a sustainable plasticizer in biocomposite materials?

Comparative studies show TDG enhances soy protein films’ tensile strength and water resistance vs. glycerol. FTIR and DMTA analyses confirm hydrogen bonding between TDG and protein matrices, though long-term biodegradability and leaching risks require lifecycle assessments .

Q. Methodological Notes

- Contradiction Management : Cross-validate TDG data using orthogonal techniques (e.g., LC/MS/MS vs. GC-MS) to address literature inconsistencies .

- Experimental Design : For degradation studies, include TDG-SO and TDG-SO₂ as target analytes and use isotopically labeled surrogates (e.g., D8-TDG) to track transformation pathways .

属性

IUPAC Name |

2-(2-hydroxyethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODZTKMDCQEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28516-38-3 | |

| Record name | Ethanol, 2,2′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28516-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026878 | |

| Record name | 2,2'-Thiobisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information., Liquid, Colorless viscous liquid; [ICSC] Colorless to yellowish liquid with an unpleasant odor; [Reference #1] Colorless or pale yellow liquid with a stench; [Alfa Aesar MSDS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiglycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

282 °C, 282.00 °C. @ 760.00 mm Hg | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

113 °C (235 °F) - closed cup, 320 °F (160 °C) (Closed cup), 160 °C o.c. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Miscible with ethanol, chloroform, ethyl acetate; soluble in ether; slightly soluble in benzene, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1793 g/cu cm at 25 °C, Bulk density: 9.85 lb/gal, Relative density (water = 1): 1.18 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.21 (Air = 1), Relative vapor density (air = 1): 4.22 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00323 [mmHg], 5.09X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.43 | |

| Record name | Thiodiglycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Syrupy, colorless, liquid | |

CAS No. |

111-48-8 | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiodiglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiodiglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiodiglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Thiobisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodiglycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BW5T43J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-10.2 °C, -18 - -10 °C | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。